

Spectroscopic Profile of 3,3-Dimethylpiperidin-4-one: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethylpiperidin-4-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,3-Dimethylpiperidin-4-one**, a heterocyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a combination of predicted data and analysis based on structurally similar compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **3,3-Dimethylpiperidin-4-one**.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,3-Dimethylpiperidin-4-one**. These predictions are generated using established spectroscopic principles and computational models, offering a reliable baseline for experimental verification.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.0 - 3.2	m	2H	H-2
~2.4 - 2.6	t	2H	H-5
~1.8 - 2.0	t	2H	H-6
~1.1	s	6H	2 x CH ₃
~1.5 - 2.5	br s	1H	NH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~210 - 215	C=O (C-4)
~55 - 60	C-2
~45 - 50	C-6
~40 - 45	C-3
~35 - 40	C-5
~25 - 30	2 x CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3400	Medium, Broad	N-H Stretch
~2960, 2870	Strong	C-H Stretch (Aliphatic)
~1715	Strong	C=O Stretch (Ketone)
~1465	Medium	C-H Bend (CH ₂)
~1370	Medium	C-H Bend (CH ₃)
~1100 - 1200	Medium	C-N Stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z	Relative Intensity	Possible Fragment
127	High	[M] ⁺ (Molecular Ion)
112	Medium	[M - CH ₃] ⁺
98	Medium	[M - C ₂ H ₅] ⁺ or [M - CO] ⁺
84	High	[M - C ₃ H ₇] ⁺ or Alpha-cleavage fragments
70	Medium	Further fragmentation
56	High	Further fragmentation

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for **3,3-Dimethylpiperidin-4-one** and its derivatives. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **3,3-Dimethylpiperidin-4-one** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Record the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Record the spectrum on the same instrument.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix approximately 1 mg of the solid sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - Thin Film (for oils): If the sample is a viscous liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Scan the sample over a typical range of $4000\text{-}400\text{ cm}^{-1}$.

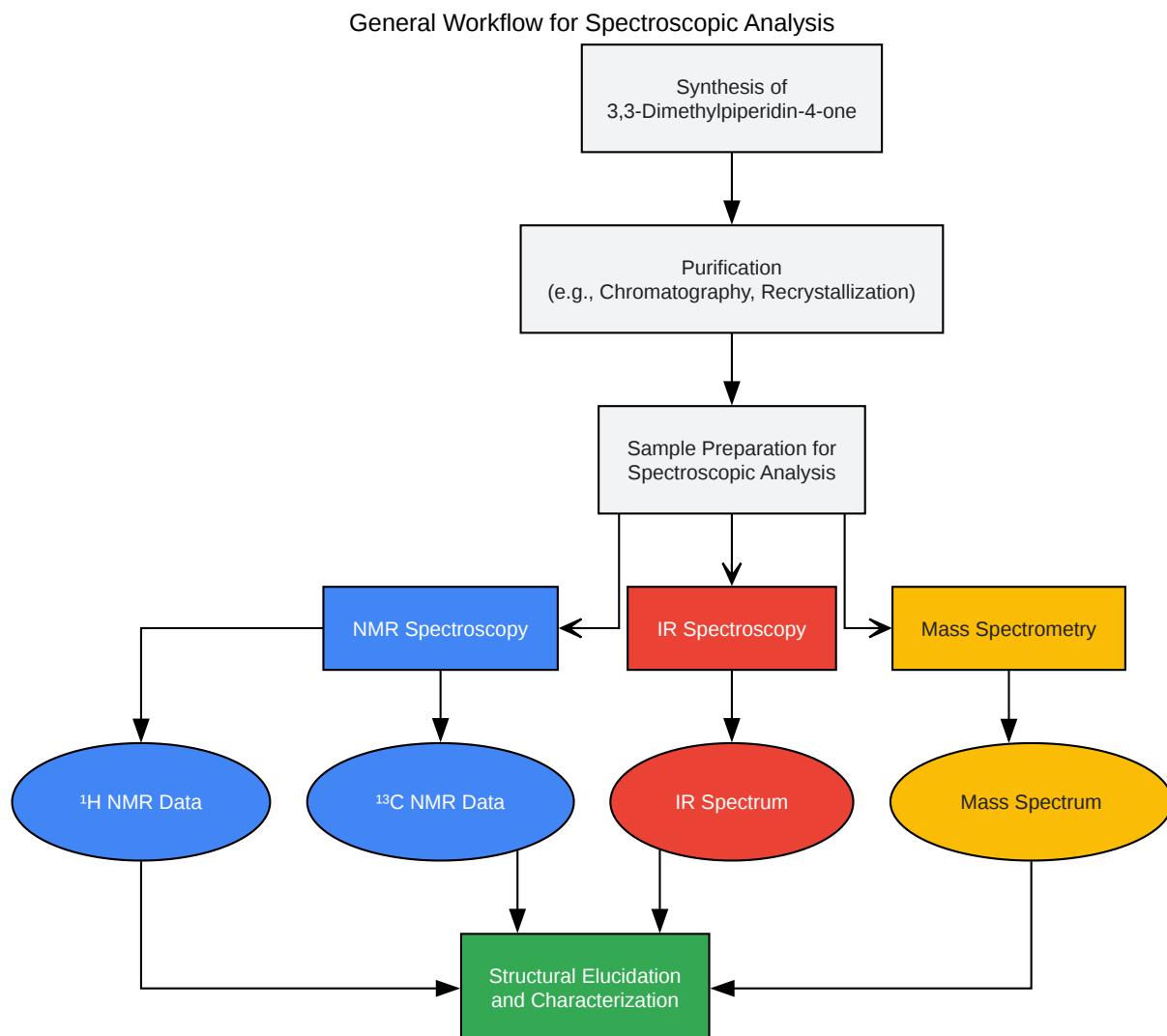
- Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound like **3,3-Dimethylpiperidin-4-one**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments, which helps in confirming the overall molecular structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **3,3-Dimethylpiperidin-4-one**.

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